N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Methoxyphenyl)-N6-[(4-Methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative designed to mimic purine bases, leveraging structural similarity to target kinases and other enzymes involved in cancer progression . Its scaffold shares features with clinically approved tyrosine kinase inhibitors (TKIs) like erlotinib and lapatinib, which target EGFR and HER2, respectively .
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-18-11-13-19(14-12-18)16-27-26-30-24(29-20-7-6-10-22(15-20)33-2)23-17-28-32(25(23)31-26)21-8-4-3-5-9-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNZWUQGJMIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods ensure consistent quality and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research and treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substitutions at the N4, N6, and 1-phenyl positions, which influence molecular weight, solubility, and biological activity.
Notes:
- Methoxy positioning significantly impacts activity: The 3-methoxyphenyl group (target compound) versus 2- or 4-methoxy isomers (e.g., ) may alter electronic effects and hydrogen bonding, as seen in the 65% yield and lower melting point (199–201°C) of the 3-methoxy analog compared to the 2-methoxy variant (243–245°C) .
- Chlorine substituents (e.g., ) enhance potency but may increase toxicity risks, as seen in kinase inhibitors like gefitinib .
Structural Insights from Quinazoline Derivatives
This modification retains planar aromaticity for ATP-binding pocket interactions while introducing heteroatoms (N atoms) for enhanced hydrogen bonding.
Biological Activity
The compound N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic molecule with potential biological activities. Its structure suggests that it may exhibit pharmacological properties due to the presence of various functional groups, including pyrazole and pyrimidine moieties. This article explores its biological activity, synthesizing data from diverse research studies and case analyses.
Structural Overview
The compound's molecular formula is , and its structure comprises several key components:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its biological significance.
- Methoxy and methyl phenyl substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.47 g/mol |
| Functional Groups | Methoxy, Methyl, Pyrazole, Pyrimidine |
Anticancer Potential
Research has indicated that compounds with pyrazolo[3,4-d]pyrimidine structures often exhibit significant anticancer activity. A study by Alotaibi et al. (2024) highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has shown promise in preliminary assays against several cancer cell lines.
Antimicrobial Activity
The presence of the pyrazole ring may confer antimicrobial properties. A related study demonstrated that derivatives of pyrazolo compounds exhibited activity against a range of bacterial and fungal pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Alotaibi et al., 2024 |
| Antimicrobial | Activity against bacteria and fungi | Related studies on pyrazole derivatives |
Case Study 1: Anticancer Activity Assessment
In a controlled laboratory setting, derivatives similar to the target compound were assessed for their cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy Testing
A series of tests were conducted on the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated notable inhibitory concentrations, suggesting its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
